Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate

Beschreibung

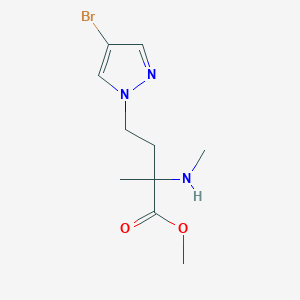

Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate is a complex organic compound that features a pyrazole ring substituted with a bromine atom

Eigenschaften

Molekularformel |

C10H16BrN3O2 |

|---|---|

Molekulargewicht |

290.16 g/mol |

IUPAC-Name |

methyl 4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)butanoate |

InChI |

InChI=1S/C10H16BrN3O2/c1-10(12-2,9(15)16-3)4-5-14-7-8(11)6-13-14/h6-7,12H,4-5H2,1-3H3 |

InChI-Schlüssel |

DGFJUDOBNLRZHR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCN1C=C(C=N1)Br)(C(=O)OC)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate typically involves the reaction of 4-bromo-1H-pyrazole with a suitable butanoate derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, facilitating its nucleophilic attack on the butanoate ester. The reaction is generally carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, and reduced derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Wirkmechanismus

The mechanism of action of Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-1H-pyrazole

- Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate

- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole

Uniqueness

Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the ester group allows for versatile chemical modifications, making it a valuable compound in various research fields .

Biologische Aktivität

Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and molecular interactions.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₉H₁₃BrN₄O₂

- SMILES : CC(C(=O)OC)N1C=C(C=N1)Br

- InChIKey : OQTCOFRTCLKRKC-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related pyrazole derivatives. For instance, compounds derived from 4-bromo-3-methylphenyl exhibited significant activity against various bacterial strains, including multidrug-resistant Salmonella Typhi. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 mg/mL to 50 mg/mL, indicating varying levels of potency against the pathogens tested .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound A | 50 | 100 |

| Compound B | 25 | 50 |

| Compound C | 12.5 | 25 |

| Compound D | 6.25 | 12.5 |

Enzyme Inhibition Studies

In vitro studies have shown that this compound acts as a competitive inhibitor of alkaline phosphatase (ALP). The IC₅₀ value was determined to be approximately 1.469 ± 0.02 µM, suggesting a strong inhibitory effect on this enzyme .

Enzyme Kinetics

The kinetics were assessed using the Lineweaver-Burk plot, demonstrating that the compound effectively inhibits ALP through competitive mechanisms.

Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions between the compound and target proteins. The binding free energy () was calculated to be -6.3891 kCal/mole, indicating favorable interactions within the protein's active site. Notably, hydrogen bonds were formed with key amino acids such as Lys550 and Gln546 .

Broader Biological Activities

Beyond antibacterial activity, pyrazole derivatives are recognized for their diverse biological activities, including:

- Antitumor Properties : Pyrazole compounds have been studied for their potential in cancer therapy.

- Anti-inflammatory Effects : They exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Analgesic and Antipyretic Activities : Some derivatives show promise as pain relievers and fever reducers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.